molecular formula C25H29N7O2 B10827804 2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one

2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one

Cat. No.: B10827804
M. Wt: 459.5 g/mol
InChI Key: YEUMCRKFUPOKOM-UHFFFAOYSA-N
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Description

SYN-DFCI-00114 is a synthetic compound known for its potent inhibitory effects on specific protein kinases. It is structurally identified as 2-((4-((3S,5R)-3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl)amino)-9-methyl-5,7-dihydro-6H-benzo[d]pyrimido[4,5-f][1,3]diazepin-6-one .

Preparation Methods

The synthetic route typically includes the following steps :

    Formation of the core structure: The core structure of SYN-DFCI-00114 is synthesized through a series of condensation reactions involving appropriate starting materials.

    Functional group introduction: Various functional groups, such as the dimethylpiperazinyl and methoxyphenyl groups, are introduced through nucleophilic substitution and other organic reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product in high purity.

Industrial production methods for SYN-DFCI-00114 would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

SYN-DFCI-00114 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or replace functional groups.

    Coupling reactions: These reactions are used to assemble the final structure of SYN-DFCI-00114 from its intermediate components.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SYN-DFCI-00114 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: It is used as a probe to study the activity of specific protein kinases and their role in various biochemical pathways.

    Biology: The compound is employed in cellular assays to investigate the effects of kinase inhibition on cell signaling and function.

    Medicine: SYN-DFCI-00114 is being explored as a potential therapeutic agent for the treatment of cancers that are driven by aberrant kinase activity.

    Industry: The compound’s inhibitory properties make it a valuable tool in the development of new drugs and therapeutic strategies.

Comparison with Similar Compounds

SYN-DFCI-00114 is unique in its high selectivity and potency for TNK2/ACK1 compared to other similar compounds . Some similar compounds include:

These compounds share similar inhibitory mechanisms but differ in their specific targets and applications. SYN-DFCI-00114’s unique structure and selectivity make it a valuable tool for studying TNK2/ACK1-related pathways and developing targeted therapies.

Properties

Molecular Formula

C25H29N7O2

Molecular Weight

459.5 g/mol

IUPAC Name

2-[4-(3,5-dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one

InChI

InChI=1S/C25H29N7O2/c1-14-5-7-18-20(9-14)29-25(33)30-21-11-26-24(31-23(18)21)28-19-8-6-17(10-22(19)34-4)32-12-15(2)27-16(3)13-32/h5-11,15-16,27H,12-13H2,1-4H3,(H,26,28,31)(H2,29,30,33)

InChI Key

YEUMCRKFUPOKOM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)C5=C(C=C(C=C5)C)NC(=O)N4)OC

Origin of Product

United States

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